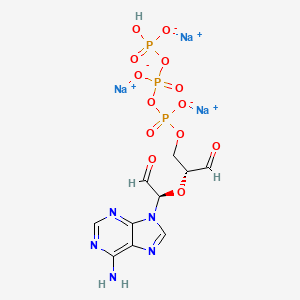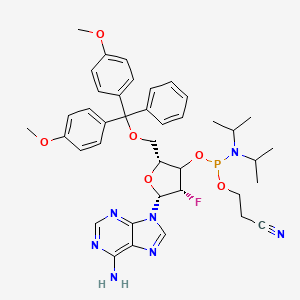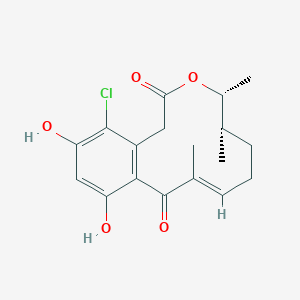
Smad2/3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Smad2/3-IN-2 est un composé chimique connu pour ses effets inhibiteurs sur les voies de signalisation dépendantes du facteur de croissance transformant bêta (TGF-β) Smad2/3 et de l'interleukine-4 (IL-4) dépendantes du transducteur de signal et de l'activateur de la transcription 6 (STAT6). Il a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Smad2/3-IN-2 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont généralement des informations exclusives détenues par les développeurs ou les fabricants du composé. Les méthodes de synthèse générales pour les inhibiteurs similaires impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression contrôlées pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement des processus de synthèse chimique à grande échelle, utilisant des réacteurs automatisés et des systèmes de purification pour garantir un rendement et une pureté élevés. Les méthodes exactes dépendraient des exigences spécifiques de l'installation de production et de l'utilisation prévue du composé .
Analyse Des Réactions Chimiques
Types de réactions
Smad2/3-IN-2 peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction: Les réactions de réduction peuvent modifier la structure chimique et les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les conditions de ces réactions impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés de this compound, tandis que les réactions de substitution peuvent donner des composés avec différents groupes fonctionnels attachés .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier les voies de signalisation TGF-β et IL-4.
Biologie: Employé dans la recherche sur la différenciation cellulaire, la prolifération et l'apoptose.
Médecine: Investigué pour ses effets thérapeutiques potentiels dans des maladies telles que le cancer et la fibrose.
Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant des voies de signalisation spécifiques
Mécanisme d'action
This compound exerce ses effets en inhibant la phosphorylation et l'activation des protéines Smad2/3 et STAT6. Cette inhibition perturbe les voies de signalisation en aval médié par TGF-β et IL-4, conduisant à une expression génique modifiée et à des réponses cellulaires. Le composé interagit avec des cibles moléculaires spécifiques, y compris les récepteurs et les cofacteurs impliqués dans ces voies de signalisation .
Applications De Recherche Scientifique
Smad2/3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β and IL-4 signaling pathways.
Biology: Employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific signaling pathways
Mécanisme D'action
Smad2/3-IN-2 exerts its effects by inhibiting the phosphorylation and activation of Smad2/3 and STAT6 proteins. This inhibition disrupts the downstream signaling pathways mediated by TGF-β and IL-4, leading to altered gene expression and cellular responses. The compound interacts with specific molecular targets, including the receptors and co-factors involved in these signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
SB-431542: Un autre inhibiteur de la voie de signalisation TGF-β, couramment utilisé en recherche.
LY2109761: Un inhibiteur double du récepteur TGF-β I et II, avec des applications dans la recherche sur le cancer.
Galunisertib: Un inhibiteur sélectif du récepteur TGF-β I, étudié pour son potentiel thérapeutique dans diverses maladies
Unicité de Smad2/3-IN-2
This compound est unique par ses effets inhibiteurs doubles sur les voies de signalisation dépendantes du TGF-β Smad2/3 et de l'IL-4 STAT6. Cette double inhibition en fait un outil précieux pour étudier l'interaction entre ces voies et leurs rôles dans divers processus biologiques et maladies .
Propriétés
Formule moléculaire |
C18H21ClO5 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
(5R,6S,9E)-16-chloro-13,15-dihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |
InChI |
InChI=1S/C18H21ClO5/c1-9-5-4-6-10(2)18(23)16-12(7-15(22)24-11(9)3)17(19)14(21)8-13(16)20/h6,8-9,11,20-21H,4-5,7H2,1-3H3/b10-6+/t9-,11+/m0/s1 |
Clé InChI |
SQFBFKKGAWCQAU-XHHWIUDKSA-N |
SMILES isomérique |
C[C@H]1CC/C=C(/C(=O)C2=C(CC(=O)O[C@@H]1C)C(=C(C=C2O)O)Cl)\C |
SMILES canonique |
CC1CCC=C(C(=O)C2=C(CC(=O)OC1C)C(=C(C=C2O)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
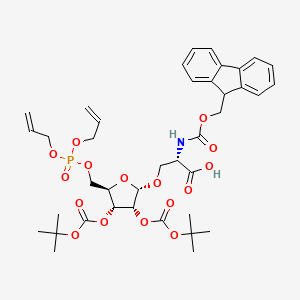
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
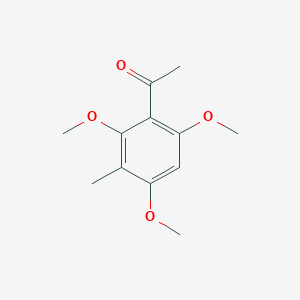
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)


![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
